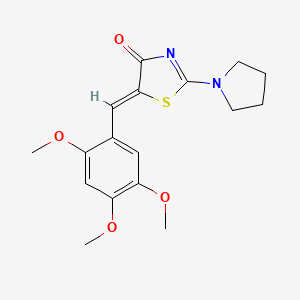

2-(1-吡咯烷基)-5-(2,4,5-三甲氧基苄亚基)-1,3-噻唑-4(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar thiazole derivatives often involves cycloaddition reactions or condensation of appropriate precursors. For instance, the synthesis of complex thiazole compounds can be achieved through intermolecular cycloaddition reactions involving azomethine ylides derived from heterocyclic carbenes, which act as powerful ambident nucleophiles, leading to densely functionalized pyrrole and thiophene derivatives through selective nucleophilic attacks (Ying Cheng, Jiang Peng, Jiaqi Li, 2010).

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be characterized using various spectroscopic methods, including FT-IR, NMR, and X-ray crystallography. For similar compounds, Density Functional Theory (DFT) calculations, alongside experimental data, provide insights into the electronic properties, molecular orbitals, and vibrational spectra. Such analysis aids in understanding the molecular-orbital interactions and structural features of the compound (N. Shanmugapriya et al., 2022).

Chemical Reactions and Properties

Thiazole derivatives participate in a variety of chemical reactions, reflecting their rich chemistry and utility in synthetic applications. Their reactivity can be tailored through substitution at various positions on the thiazole ring, enabling the synthesis of a wide range of heterocyclic compounds. For example, the reactivity of thiazole derivatives towards electron-deficient alkynes has been exploited to produce polyfunctionalized pyrrole and thiophene derivatives in high yields, showcasing the versatility of these compounds in constructing complex molecular architectures (Ying Cheng, Jiang Peng, Jiaqi Li, 2010).

科学研究应用

催化应用

对类似化合物(例如涉及噻唑和吡咯烷部分的化合物)的研究表明具有显著的催化潜力。例如,已合成并表征了具有相关配体的钪、钇和镧苄基和炔基配合物。这些配合物表现出苯乙炔的Z-选择性催化线性二聚化,其中某些钇和镧体系是特别有效的催化剂。这表明类似于2-(1-吡咯烷基)-5-(2,4,5-三甲氧基苄亚基)-1,3-噻唑-4(5H)-酮的化合物在类似反应中具有潜在的催化应用 (Ge, Meetsma, & Hessen, 2009)。

荧光和电致变色

与感兴趣的化学结构密切相关的噻唑并噻唑荧光团表现出强烈的蓝色荧光和高量子产率。这些材料,包括它们的衍生物,表现出独特且可逆的电致变色,使其对多功能光电应用具有吸引力。这突出了2-(1-吡咯烷基)-5-(2,4,5-三甲氧基苄亚基)-1,3-噻唑-4(5H)-酮在开发新型荧光材料或传感器中的应用潜力 (Woodward et al., 2017)。

抗菌和抗氧化特性

已合成具有噻唑核心的化合物,以了解其潜在的生物活性。通过微波辅助合成开发了含有4H-嘧啶并[2,1-b]苯并噻唑衍生物的新型苯并噻唑,显示出显着的抗菌、抗氧化和抗结核活性。这表明2-(1-吡咯烷基)-5-(2,4,5-三甲氧基苄亚基)-1,3-噻唑-4(5H)-酮在医学研究或药物开发中可能具有相似的特性和应用 (Bhoi, Borad, Pithawala, & Patel, 2016)。

抗氧化活性评价

另一个研究途径是评估噻唑吡啶的抗氧化活性。已对噻唑吡啶进行合成和结构修饰,以探索其清除自由基的能力。这表明2-(1-吡咯烷基)-5-(2,4,5-三甲氧基苄亚基)-1,3-噻唑-4(5H)-酮在抗氧化剂研究中或作为开发抗氧化剂的基质中具有潜在的应用 (Chaban et al., 2013)。

正交合成应用

利用咪唑并[1,5-a]吡啶卡宾衍生的两性离子与缺电子炔烃生产多官能化吡咯和噻吩的正交合成方法的研究强调了具有类似结构框架的化合物的合成多功能性。这表明2-(1-吡咯烷基)-5-(2,4,5-三甲氧基苄亚基)-1,3-噻唑-4(5H)-酮在复杂分子合成或材料科学中具有潜在的应用 (Cheng, Peng, & Li, 2010)。

属性

IUPAC Name |

(5Z)-2-pyrrolidin-1-yl-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-21-12-10-14(23-3)13(22-2)8-11(12)9-15-16(20)18-17(24-15)19-6-4-5-7-19/h8-10H,4-7H2,1-3H3/b15-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNUVFOFFDTLIA-DHDCSXOGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=C2C(=O)N=C(S2)N3CCCC3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1/C=C\2/C(=O)N=C(S2)N3CCCC3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-{[4-(2-furoyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5516681.png)

![N-methyl-4-{[(3-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5516685.png)

![N-{[(2S,4S)-4-fluoro-1-(1H-indazol-3-ylcarbonyl)pyrrolidin-2-yl]methyl}piperidine-1-carboxamide](/img/structure/B5516692.png)

![4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B5516720.png)

![N-[2-(aminocarbonyl)phenyl]-2,5-dichlorobenzamide](/img/structure/B5516728.png)

![4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5516741.png)

![4-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5516746.png)

![N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B5516788.png)